Cas no 3344-77-2 (12-Bromo-1-dodecanol)
12-Bromo-1-dodecanol Chemical and Physical Properties
Names and Identifiers
-
- 12-Bromododecan-1-ol
- 12-Bromo-1-dodecanol
- 12-Bromododecanol
- 12-bromo-dodecan-1-ol
- 12-hydroxy-1-bromododecane
- 12-hydroxydodecyl bromide
- 1n8v
- BDD
- BROMO-DODECANOL
- FT-0718578
- DB02619
- Tox21_202822
- DTXSID1049273
- AKOS015836180
- Q27093585
- CHEMBL1231267
- CS-0158375
- DTXCID6029129
- AS-10236
- SCHEMBL531310
- 12-Bromo-1-dodecanol, 99%
- UNII-L7CYF0086V
- NS00068952
- EN300-87131
- 1n8u
- 3344-77-2
- NCGC00260368-01
- Z1259040916
- 1-Dodecanol, 12-bromo-
- AMY6316
- A12981
- 12-bromododecan-1-ol;12-Bromo-1-dodecanol
- L7CYF0086V
- SY019468
- PD007816
- B1731
- MFCD00004754
- J-019189
- CAS-3344-77-2
- C12H25BrO
- 1-bromo-12-dodecanol
- STL554175
- BBL100381
-
- MDL: MFCD00004754
- Inchi: 1S/C12H25BrO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-12H2
- InChI Key: ASIDMJNTHJYVQJ-UHFFFAOYSA-N
- SMILES: BrCCCCCCCCCCCCO
Computed Properties
- Exact Mass: 264.10900
- Monoisotopic Mass: 264.109
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 11
- Complexity: 96.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 265.23
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 20.2A^2
Experimental Properties
- Color/Form: Not determined
- Density: 1.1771 (rough estimate)
- Melting Point: 31.0 to 35.0 deg-C
- Boiling Point: 156°C/4mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: 1.5130 (estimate)
- PSA: 20.23000
- LogP: 4.27460
- Solubility: Not determined
12-Bromo-1-dodecanol Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22; S24/25
- Safety Term:S22;S24/25
- Storage Condition:0-10°C
12-Bromo-1-dodecanol Customs Data
- HS CODE:2905590090
- Customs Data:
China Customs Code:
2905590090Overview:
2905590090 Halogenation of other acyclic alcohols\Sulfonated and other derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905590090 other halogenated, sulphonated, nitrated or nitrosated derivatives of acyclic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
12-Bromo-1-dodecanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852613-100g |
12-Bromo-1-dodecanol |
3344-77-2 | ≥95% | 100g |
2,680.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 224677-1G |
12-Bromo-1-dodecanol |
3344-77-2 | 1g |
¥383.35 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 224677-5G |
12-Bromo-1-dodecanol |
3344-77-2 | 5g |
¥722.16 | 2023-12-09 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 099704-5g |
12-Bromo-1-dodecanol |
3344-77-2 | 95+% | 5g |
1235CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 099704-25g |
12-Bromo-1-dodecanol |
3344-77-2 | 95+% | 25g |
4923CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-OM269-100g |
12-Bromo-1-dodecanol |
3344-77-2 | 98% | 100g |
2588CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-OM269-5g |
12-Bromo-1-dodecanol |
3344-77-2 | 98% | 5g |
250CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-OM269-1g |
12-Bromo-1-dodecanol |
3344-77-2 | 98% | 1g |
68CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-OM269-25g |
12-Bromo-1-dodecanol |
3344-77-2 | 98% | 25g |
1039CNY | 2021-05-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1731-25G |
12-Bromo-1-dodecanol |
3344-77-2 | >98.0%(GC) | 25g |
¥960.00 | 2024-04-16 |
12-Bromo-1-dodecanol Suppliers
12-Bromo-1-dodecanol Related Literature
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Shijie Liang,Yunhua Xu,Cheng Li,Junyu Li,Dong Wang,Weiwei Li Polym. Chem. 2019 10 4584
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Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Primary alcohols
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Additional information on 12-Bromo-1-dodecanol
Professional Introduction to 12-Bromo-1-dodecanol (CAS No. 3344-77-2)
12-Bromo-1-dodecanol, a chemical compound with the CAS number 3344-77-2, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound, characterized by its long hydrocarbon chain and a bromine substituent at the 12th carbon position, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development.
The molecular structure of 12-Bromo-1-dodecanol consists of a dodecane backbone with a hydroxyl group at the first carbon and a bromine atom at the twelfth carbon. This configuration makes it a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules. The presence of both a hydroxyl and a bromine group provides multiple reaction sites, enabling diverse synthetic pathways.
In recent years, researchers have been exploring the applications of 12-Bromo-1-dodecanol in pharmaceutical synthesis. Its unique structural features make it an attractive candidate for the development of novel compounds with potential therapeutic benefits. For instance, the compound has been investigated as a precursor in the synthesis of bioactive molecules targeting various biological pathways.
One of the most promising areas of research involving 12-Bromo-1-dodecanol is its use in the development of antimicrobial agents. The bromine substituent can be utilized to introduce functional groups that enhance the antimicrobial properties of derived compounds. Studies have shown that derivatives of this compound exhibit promising activity against certain resistant bacterial strains, making them valuable candidates for further development.
The role of 12-Bromo-1-dodecanol in material science is also noteworthy. Its long hydrocarbon chain and polar hydroxyl group make it suitable for applications in polymer chemistry and surface modification. Researchers have explored its use in creating novel polymers with enhanced thermal stability and mechanical properties. Additionally, its ability to form hydrogen bonds makes it useful in designing materials with specific surface characteristics.
In the realm of drug discovery, 12-Bromo-1-dodecanol has been used as a building block for more complex pharmacophores. The bromine atom can be readily exchanged or modified through various chemical reactions, allowing for the creation of diverse molecular structures. This flexibility has led to several innovative drug candidates being developed using this compound as an intermediate.
The synthesis of 12-Bromo-1-dodecanol itself is an interesting process that highlights its importance in organic chemistry. Typically, it is synthesized through the bromination of 1-dodecanol or through other catalytic processes that introduce the bromine atom at the desired position. The efficiency and yield of these synthetic routes are critical factors that influence its availability for research and industrial applications.
Ongoing research continues to uncover new applications and derivatives of 12-Bromo-1-dodecanol. Advances in synthetic methodologies and computational chemistry are expected to further expand its utility in pharmaceuticals, materials science, and other fields. The compound's unique structural properties ensure that it remains a relevant and valuable molecule in scientific research.
The future prospects for 12-Bromo-1-dodecanol are bright, with potential applications emerging in various sectors. As our understanding of its chemical properties and reactivity evolves, so too will its role in advancing scientific discovery and technological innovation. The compound's versatility makes it a cornerstone in many research endeavors, underscoring its importance in modern chemistry.
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